Ethyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate
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Overview
Description
Ethyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a unique structure combining a benzimidazole moiety with a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which is then coupled with a pyrrole derivative. The final step involves esterification to introduce the ethyl benzoate group. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols .
Scientific Research Applications
Ethyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The pyrrole ring may also contribute to the compound’s biological effects by interacting with cellular components. These interactions can lead to various biological outcomes, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate: Similar structure but with a butanoate group instead of a benzoate group.
Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate: Contains additional hydroxyethyl groups
Uniqueness
Ethyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is unique due to its combination of a benzimidazole and pyrrole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H20N4O3/c1-3-28-21(27)13-8-10-14(11-9-13)25-12-17(26)18(19(25)22)20-23-15-6-4-5-7-16(15)24(20)2/h4-11,22,26H,3,12H2,1-2H3 |
InChI Key |
NRQAQVWZXQQDNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O |
Origin of Product |
United States |
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